

Spectroscopic and Analytical Characterization of Boc-Phe-ONp: A Technical Guide

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Compound of Interest

Compound Name: Boc-Phe-ONp

Cat. No.: B558232

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This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for N-tert-Butoxycarbonyl-L-phenylalanine p-nitrophenyl ester (**Boc-Phe-ONp**), a crucial reagent in peptide synthesis and drug development.^[1] While a complete, published dataset for **Boc-Phe-ONp** is not readily available in a single source, this document compiles expected spectroscopic characteristics based on its constituent parts and provides detailed, generalized experimental protocols for obtaining the necessary analytical data.

Compound Identification and Properties

Boc-Phe-ONp is a derivative of the amino acid L-phenylalanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is activated as a p-nitrophenyl (ONp) ester. This dual modification makes it a stable, yet reactive building block for the formation of peptide bonds.^[1]

Property	Value	Source
Chemical Name	(4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate	[2]
Synonyms	Boc-Phe-ONp, N-Boc-L-phenylalanine 4-nitrophenyl ester	[2][3]
CAS Number	7535-56-0	[2][3]
Molecular Formula	C ₂₀ H ₂₂ N ₂ O ₆	[2][3]
Molecular Weight	386.4 g/mol	[2]
Appearance	White to off-white solid	

Spectroscopic Data

Detailed experimental spectra for **Boc-Phe-ONp** are not consistently published. However, the expected spectroscopic features can be inferred from the analysis of its precursors and related structures, primarily N-Boc-L-phenylalanine (Boc-Phe-OH).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of **Boc-Phe-ONp**.^[4]

Expected ¹H NMR Spectral Data (in CDCl₃)

The following table outlines the expected proton NMR signals for **Boc-Phe-ONp**, with assignments based on the known spectrum of Boc-Phe-OH and the addition of the p-nitrophenyl group.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.2	Doublet	2H	Ar-H (ortho to -NO ₂)
~7.3	Doublet	2H	Ar-H (ortho to ester)
7.1-7.3	Multiplet	5H	Phenylalanine Ar-H
~5.0	Doublet	1H	NH
~4.7	Multiplet	1H	α -CH
~3.2	Multiplet	2H	β -CH ₂
~1.4	Singlet	9H	Boc (CH ₃) ₃

Expected ¹³C NMR Spectral Data (in CDCl₃)

The carbon NMR spectrum will confirm the presence of all carbon environments in the molecule.

Chemical Shift (δ , ppm)	Assignment
~171	Ester C=O
~155	Carbamate C=O
~145	Ar-C (ipso to -NO ₂)
~142	Ar-C (ipso to ester)
~136	Phenylalanine Ar-C (ipso)
~129	Phenylalanine Ar-C
~128	Phenylalanine Ar-C
~127	Phenylalanine Ar-C
~125	Ar-C (ortho to -NO ₂)
~122	Ar-C (ortho to ester)
~80	Boc quaternary C
~54	α -C
~38	β -C
~28	Boc CH ₃

Infrared (IR) Spectroscopy

The IR spectrum of **Boc-Phe-ONp** is expected to show characteristic absorption bands for its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Medium	N-H stretch (urethane)
~3100-3000	Medium	Aromatic C-H stretch
~2980-2930	Medium	Aliphatic C-H stretch
~1760	Strong	Ester C=O stretch (activated)
~1710	Strong	Urethane C=O stretch
~1520	Strong	N-O asymmetric stretch (nitro group)
~1345	Strong	N-O symmetric stretch (nitro group)
~1250, ~1160	Strong	C-O stretch (ester and urethane)

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of **Boc-Phe-ONp**.

Technique	Expected [M+H] ⁺ (m/z)	Expected [M+Na] ⁺ (m/z)
Electrospray Ionization (ESI)	387.15	409.13

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for compounds such as **Boc-Phe-ONp**.

NMR Spectroscopy

Sample Preparation:

- Weigh 5-10 mg of **Boc-Phe-ONp**.

- Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl_3) in a clean, dry vial.
- Transfer the solution to a 5 mm NMR tube.[\[4\]](#)

^1H NMR Acquisition:

- Instrument: 400 MHz (or higher) NMR Spectrometer
- Scans: 16
- Relaxation Delay: 1 second
- Processing: Perform Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (CDCl_3 : δ 7.26 ppm).[\[4\]](#)

^{13}C NMR Acquisition:

- Instrument: 100 MHz (or corresponding field strength) NMR Spectrometer
- Scans: 1024
- Relaxation Delay: 2 seconds
- Processing: Process the proton-decoupled spectrum similarly to the ^1H spectrum. Calibrate using the solvent peak (CDCl_3 : δ 77.16 ppm).[\[4\]](#)

IR Spectroscopy (Thin Solid Film Method)

Sample Preparation:

- Dissolve a small amount (~50 mg) of **Boc-Phe-ONp** in a few drops of a volatile solvent like methylene chloride or acetone.[\[5\]](#)
- Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).
- Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[\[5\]](#)

Data Acquisition:

- Place the salt plate in the sample holder of an FT-IR spectrometer.
- Acquire the spectrum over the desired range (typically 4000-400 cm^{-1}).
- If the signal is too weak, add another drop of the solution to the plate, allow it to dry, and re-acquire the spectrum. If the signal is too strong, dilute the original solution and prepare a new film.^[5]

Mass Spectrometry (Electrospray Ionization)

Sample Preparation:

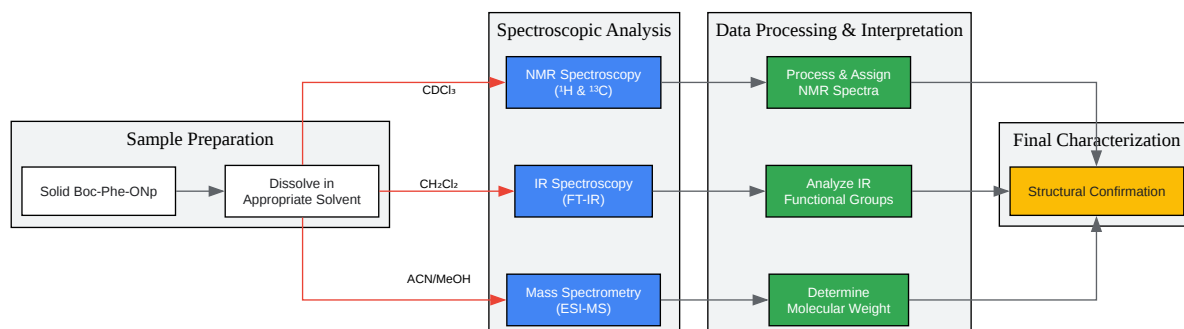
- Prepare a dilute solution of **Boc-Phe-ONp** in a suitable solvent such as acetonitrile or methanol.
- The solution is then introduced into the ESI source, often via direct infusion or coupled with liquid chromatography (LC-MS).^[6]

Data Acquisition:

- Ionization Mode: Positive ion mode is typically used to observe protonated molecules ($[\text{M}+\text{H}]^+$) or other adducts like $[\text{M}+\text{Na}]^+$.^[7]
- Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.^[8]
- Data Analysis: The resulting mass spectrum will show peaks corresponding to the mass-to-charge ratios of the ions generated from the sample.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like **Boc-Phe-ONp**.



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Caption: General workflow for the spectroscopic characterization of **Boc-Phe-ONp**.

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References

- 1. chemimpex.com [chemimpex.com]
- 2. Boc-Phe-ONp | $\text{C}_{20}\text{H}_{22}\text{N}_2\text{O}_6$ | CID 111308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-BOC-L-Phenylalanine 4-Nitrophenyl Ester | CAS Number 7535-56-0 [klivon.com]
- 4. benchchem.com [benchchem.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]

- 8. application.wiley-vch.de [application.wiley-vch.de]
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